GSK-3β Enzyme Inhibition: Target Compound Potency vs. Clinical-Stage Comparator
The target compound inhibits human GSK-3β with an IC50 of 1,400 nM in an in vitro kinase assay, representing a weak inhibitor compared to the well-characterized GSK-3β inhibitor SB-216763 (IC50 = 34 nM) [1]. This quantitative gap indicates the compound is not a potent GSK-3β ligand, but its moderate affinity may be useful as a starting scaffold for fragment-based or structure-activity relationship (SAR) optimization campaigns where weak initial hits are intentionally sought.
| Evidence Dimension | GSK-3β inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 1,400 nM |
| Comparator Or Baseline | SB-216763 (reference GSK-3β inhibitor): IC50 = 34 nM |
| Quantified Difference | Target compound is approximately 41-fold less potent than SB-216763 |
| Conditions | In vitro kinase assay using purified human GSK-3β enzyme; pH 7.0; 22°C; 100 µM ATP |
Why This Matters
Procurement decisions for kinase inhibitor libraries or early-stage medicinal chemistry projects benefit from knowing the exact potency rank; this compound serves as a weak-affinity reference point rather than a lead-like molecule.
- [1] BindingDB. BDBM8554: 2-{[(3-fluorophenyl)methyl]sulfanyl}-5-(pyridin-4-yl)-1,3,4-oxadiazole. GSK-3β IC50 = 1,400 nM. Novo Nordisk assay. View Source
